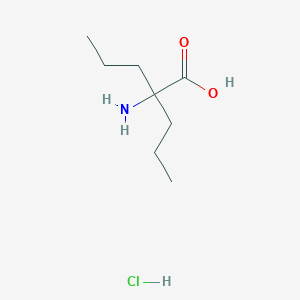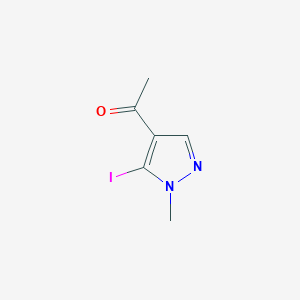
1-(5-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 5-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-methyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure selective iodination at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include azido, cyano, or other substituted pyrazoles.
Oxidation and Reduction Reactions: Products include various oxidized or reduced pyrazole derivatives.
Scientific Research Applications
1-(5-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(5-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole: Lacks the iodine substitution, leading to different reactivity and applications.
1-(5-Bromo-1-methyl-1H-pyrazol-4-yl)ethanone: Similar structure with a bromine atom instead of iodine, resulting in different chemical properties.
1-(5-Chloro-1-methyl-1H-pyrazol-4-yl)ethanone: Contains a chlorine atom, offering distinct reactivity compared to the iodine-substituted compound.
Uniqueness: 1-(5-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone is unique due to the presence of the iodine atom, which imparts specific chemical properties such as increased molecular weight and potential for halogen bonding. These characteristics make it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C6H7IN2O |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
1-(5-iodo-1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C6H7IN2O/c1-4(10)5-3-8-9(2)6(5)7/h3H,1-2H3 |
InChI Key |
MMHXYWSQJJLIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N=C1)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1,1-Difluorospiro[2.3]hexan-5-yl)methanol](/img/structure/B12978159.png)
![2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine](/img/structure/B12978173.png)
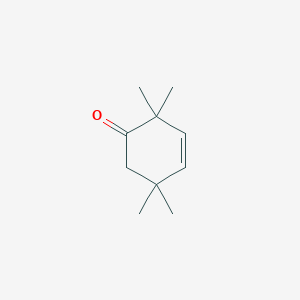
![Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B12978183.png)
![7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12978190.png)
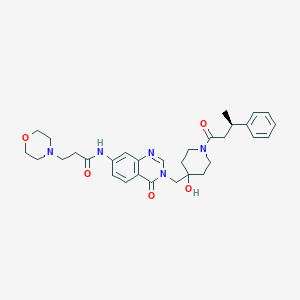
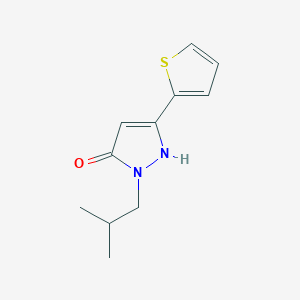
![(1R,4R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12978203.png)
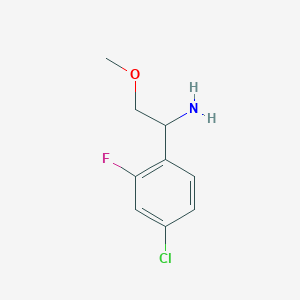
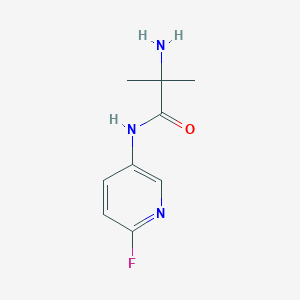
![7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B12978215.png)
